molecular formula C10H8Br2O B15164178 1,6-Dibromo-1,2-dihydronaphthalen-1-ol CAS No. 143106-23-4

1,6-Dibromo-1,2-dihydronaphthalen-1-ol

Cat. No.: B15164178
CAS No.: 143106-23-4
M. Wt: 303.98 g/mol
InChI Key: HLRHGNXBKIAWLH-UHFFFAOYSA-N
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Description

1,6-Dibromo-1,2-dihydronaphthalen-1-ol is a chemical compound with the molecular formula C10H6Br2O. It is a derivative of naphthalene, where two bromine atoms are substituted at the 1 and 6 positions, and a hydroxyl group is attached at the 1 position. This compound is known for its unique structure and reactivity, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Dibromo-1,2-dihydronaphthalen-1-ol can be synthesized through several methods. One common approach involves the bromination of 1,2-dihydronaphthalene followed by hydroxylation. The bromination reaction typically uses bromine (Br2) in an organic solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the 1 and 6 positions. The hydroxylation step can be achieved using a strong oxidizing agent like hydrogen peroxide (H2O2) in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1,6-Dibromo-1,2-dihydronaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1,6-dibromo-1,2-dihydronaphthalen-1-one.

    Reduction: The bromine atoms can be reduced to form 1,2-dihydronaphthalen-1-ol.

    Substitution: The bromine atoms can be substituted with other functional groups such as amino or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or alkyl halides (R-X) can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 1,6-Dibromo-1,2-dihydronaphthalen-1-one.

    Reduction: 1,2-Dihydronaphthalen-1-ol.

    Substitution: Various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

1,6-Dibromo-1,2-dihydronaphthalen-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving brominated compounds.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of brominated drugs with improved efficacy and reduced side effects.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1,6-dibromo-1,2-dihydronaphthalen-1-ol involves its interaction with molecular targets through its bromine and hydroxyl groups. The bromine atoms can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dihydronaphthalene: Lacks the bromine and hydroxyl groups, making it less reactive in certain chemical reactions.

    1,6-Dibromo-2-naphthol: Similar bromination pattern but differs in the position of the hydroxyl group.

    6,6’-Dibromo-1,1’-bi-2-naphthol: Contains a bi-naphthol structure with bromine atoms at the 6 positions.

Uniqueness

1,6-Dibromo-1,2-dihydronaphthalen-1-ol is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and hydroxyl groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

143106-23-4

Molecular Formula

C10H8Br2O

Molecular Weight

303.98 g/mol

IUPAC Name

1,6-dibromo-2H-naphthalen-1-ol

InChI

InChI=1S/C10H8Br2O/c11-8-3-4-9-7(6-8)2-1-5-10(9,12)13/h1-4,6,13H,5H2

InChI Key

HLRHGNXBKIAWLH-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C(C1(O)Br)C=CC(=C2)Br

Origin of Product

United States

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